N-{3-[benzyl(methyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also has an amine group attached to a propyl chain, which is further connected to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The amine group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
Amines, such as the benzyl(methyl)amino group in this compound, are generally basic and nucleophilic . They can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds . The sulfanylidene group might also be reactive, but its reactivity would depend on its specific context within the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the presence of an amine group could make the compound basic, and the aromatic rings could contribute to its stability and affect its solubility .Scientific Research Applications
Synthesis and Biological Screening
The compound N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide falls within a class of compounds known for their complex synthesis and potential biological activities. Research has delved into the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, exploring their cytotoxic potential against various cell lines. For instance, a study by Nowak et al. (2015) demonstrated that certain derivatives exhibited significant anticancer activity, highlighting the compound's relevance in cancer research Nowak et al., 2015.
Antifolate Inhibitors and Antitumor Activity
Compounds related to N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide have been investigated for their role as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. Such inhibitors are sought after for their antitumor and antibacterial properties. Gangjee et al. (1996) synthesized a series of pyrrolo[2,3-d]pyrimidines with thio substituents that showed potent inhibition against human thymidylate synthase, suggesting potential for cancer therapy Gangjee et al., 1996.
Novel Thiopyrimidine-Glucuronide Compounds
The exploration of thiopyrimidine-glucuronide compounds with promising biological activities includes the synthesis of benzisoxazole derivatives with sulfanylidene-substituted pyrimidine rings. Such compounds, as studied by Wanare (2022), offer a glimpse into the chemical diversity and potential pharmacological applications of these molecules, including their use in developing new therapeutic agents Wanare, 2022.
Polynuclear Heterocycles Synthesis
The synthesis of polynuclear heterocycles, such as imidazo[4,5-g]quinazolinones and related compounds, has been an area of interest due to their potential biological activities. Alkhader et al. (1979) detailed the preparation of various substituted benzimidazole carboxylic acids and their transformation into imidazo[4,5-g]quinazolinones, contributing to the understanding of these compounds' chemical properties and potential applications in drug discovery Alkhader et al., 1979.
Mechanism of Action
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-30(17-18-8-3-2-4-9-18)15-7-14-27-25(32)19-12-13-20-22(16-19)29-26(33)31-23-11-6-5-10-21(23)28-24(20)31/h2-6,8-13,16H,7,14-15,17H2,1H3,(H,27,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZHUOUJBLQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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